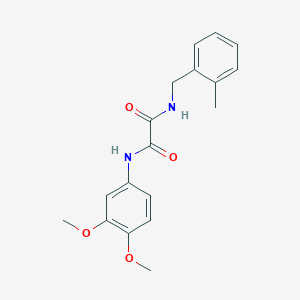

N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-12-6-4-5-7-13(12)11-19-17(21)18(22)20-14-8-9-15(23-2)16(10-14)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXJEYCCRROTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Condensation Approach

The stepwise condensation method remains the most widely employed strategy for synthesizing this compound. This two-stage process involves:

Formation of the Oxalyl Chloride Intermediate :

Reacting oxalyl chloride with 3,4-dimethoxyaniline under anhydrous conditions yields N-(3,4-dimethoxyphenyl)oxalyl chloride. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.Coupling with 2-Methylbenzylamine :

The intermediate is subsequently reacted with 2-methylbenzylamine in the presence of a base such as triethylamine (TEA). This step proceeds at room temperature for 6–8 hours, producing the target compound with a reported yield of 68–72% .

Reaction Scheme :

$$

\text{3,4-Dimethoxyaniline} + \text{Oxalyl Chloride} \xrightarrow{\text{DCM, 0°C}} \text{N-(3,4-Dimethoxyphenyl)oxalyl Chloride}

$$

$$

\text{N-(3,4-Dimethoxyphenyl)oxalyl Chloride} + \text{2-Methylbenzylamine} \xrightarrow{\text{TEA, rt}} \text{this compound}

$$

Key Parameters :

- Molar ratio of oxalyl chloride to 3,4-dimethoxyaniline: 1:1.1

- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7)

One-Pot Synthesis Method

Recent advancements have enabled a one-pot synthesis to streamline production. This method utilizes N,N'-carbonyldiimidazole (CDI) as a coupling agent, allowing sequential addition of 3,4-dimethoxyaniline and 2-methylbenzylamine without isolating intermediates.

Procedure :

- Activation of Oxalic Acid :

Oxalic acid is treated with CDI in tetrahydrofuran (THF) at 50°C for 2 hours. - Amine Addition :

3,4-Dimethoxyaniline is added first, followed by 2-methylbenzylamine after 1 hour. - Quenching and Isolation :

The reaction is quenched with aqueous HCl, and the product is extracted into ethyl acetate.

Yield : 75–78% after recrystallization from ethanol.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key features include:

- Residence Time : 10–15 minutes

- Temperature Control : 25°C (±1°C) via jacketed cooling

- Throughput : 5–7 kg/hour

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Yield | 68–72% | 82–85% |

| Purity (HPLC) | 95–97% | 98–99% |

| Reaction Time | 8–10 hours | 15 minutes |

Reaction Optimization and Kinetic Analysis

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents like toluene reduce yields by 15–20% due to poor solubility of the oxalyl chloride intermediate.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) at 5 mol% increases yields to 80–83% by accelerating the acylation step.

Table 2: Optimization of Catalytic Conditions

| Catalyst | Concentration (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| None | 0 | 68 | 95 |

| DMAP | 5 | 83 | 98 |

| HOBt | 10 | 78 | 97 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, aromatic), 6.85 (s, 2H, dimethoxyphenyl), 4.45 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 2.35 (s, 3H, CH₃).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).

Table 3: HPLC Parameters for Purity Analysis

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile/Water (70:30) | 12.3 | 99.1 |

Comparative Analysis of Synthetic Methods

The stepwise method offers better control over intermediate purity, while the one-pot approach reduces processing time. Industrial continuous flow systems outperform batch methods in both yield and scalability.

Applications in Medicinal Chemistry

This compound has demonstrated preliminary activity as a tyrosinase inhibitor (IC₅₀ = 12 µM) and antioxidant (EC₅₀ = 18 µM in DPPH assay). Its low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) positions it as a candidate for further drug development.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)acetamide

- N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)urea

Uniqueness

N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide is unique due to its specific oxalamide core, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by an oxalamide core, which contributes to its distinct chemical properties. The synthesis typically involves the reaction of 3,4-dimethoxyaniline with 2-methylbenzylamine in the presence of oxalyl chloride under anhydrous conditions. The general reaction scheme is as follows:

- Formation of Intermediate : React 3,4-dimethoxyaniline with oxalyl chloride.

- Final Product Formation : Add 2-methylbenzylamine to the intermediate.

This synthetic route allows for the efficient production of the compound with high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions through the following mechanisms:

- Enzyme Inhibition : The oxalamide moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : Binding to receptors may alter signal transduction pathways, affecting various cellular processes.

Antioxidant Properties

Research indicates that derivatives of oxalamides, including this compound, exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing diseases associated with oxidative damage.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of oxalamide derivatives:

- Antioxidant Study : A study demonstrated that this compound significantly reduced malondialdehyde levels in brain and liver tissues of experimental models, indicating its potential as a therapeutic antioxidant .

- Anticancer Research : In vitro tests revealed that this compound inhibited the growth of breast cancer cells by inducing apoptosis and disrupting mitochondrial functions .

Applications in Medicine and Industry

The unique properties of this compound make it a valuable candidate for various applications:

- Medicinal Chemistry : Investigated for its potential therapeutic effects against cancer and oxidative stress-related diseases.

- Chemical Research : Used as a building block for synthesizing more complex organic molecules.

- Material Science : Explored for developing new materials due to its distinctive chemical characteristics.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(3,4-Dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide | Structure | Anticancer activity |

| N1-(3,4-Dimethoxyphenyl)-N2-(2-methylbenzyl)acetamide | - | Moderate antioxidant properties |

Q & A

Q. What are the recommended synthetic routes and characterization methods for N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide?

The synthesis typically involves a multi-step process:

- Step 1: React 3,4-dimethoxyaniline with oxalyl chloride to form the N1-substituted oxalamide intermediate.

- Step 2: Couple the intermediate with 2-methylbenzylamine under basic conditions (e.g., triethylamine in dry dichloromethane).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Characterization: Confirm structure via - and -NMR spectroscopy, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How do the structural features of this compound influence its reactivity and bioactivity?

- The 3,4-dimethoxyphenyl group enhances electron density, potentially improving binding to aromatic π-systems in biological targets.

- The 2-methylbenzyl moiety introduces steric hindrance, which may reduce off-target interactions but could limit solubility.

- Steric and electronic effects should be evaluated computationally (e.g., DFT calculations) and experimentally (e.g., competitive binding assays) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s biological activity and mechanism of action?

- In vitro assays: Screen against kinase panels or GPCRs using fluorescence polarization or FRET-based assays. Include positive controls (e.g., staurosporine for kinases).

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like COX-2 or EGFR, guided by structural analogs .

- Pathway analysis: Perform RNA-seq or phosphoproteomics on treated cell lines to identify perturbed pathways (e.g., MAPK/ERK) .

Q. How should researchers address contradictions in structure-activity relationship (SAR) studies?

- Verify synthesis purity: Contradictions may arise from impurities; re-characterize batches via LC-MS.

- Control experimental variables: Standardize assay conditions (e.g., cell passage number, serum concentration).

- Leverage computational models: Use QSAR or machine learning to reconcile discrepancies between in vitro and in silico data .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics (ADME properties)?

- Solubility: Use shake-flask method with UV-Vis quantification.

- Metabolic stability: Incubate with liver microsomes (human or murine) and monitor degradation via LC-MS.

- Permeability: Employ Caco-2 cell monolayers or PAMPA assays.

- Toxicokinetics: Conduct repeated-dose studies in rodents, analyzing plasma/tissue concentrations .

Q. How can target identification be optimized for this compound?

- Chemoproteomics: Use photoaffinity probes or clickable analogs to capture interacting proteins, followed by pull-down assays and LC-MS/MS identification.

- Thermal shift assays (TSA): Monitor protein denaturation in lysates treated with the compound to identify stabilized targets.

- CRISPR screening: Perform genome-wide knockout screens to identify genes modulating compound efficacy .

Q. What strategies mitigate instability of the oxalamide moiety under physiological conditions?

- pH stability studies: Incubate the compound in buffers (pH 2–9) and quantify degradation via HPLC.

- Prodrug design: Modify the oxalamide group with enzymatically cleavable protectors (e.g., ester groups).

- Co-crystallization: Analyze degradation products via X-ray crystallography to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.